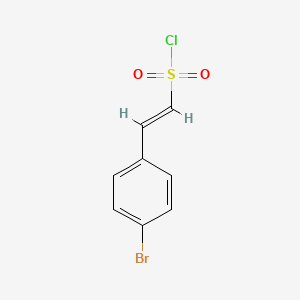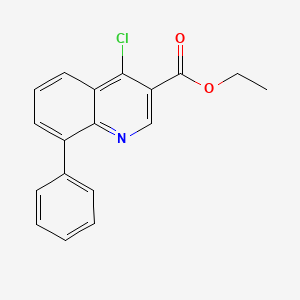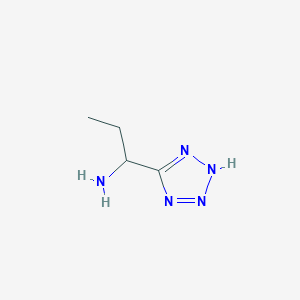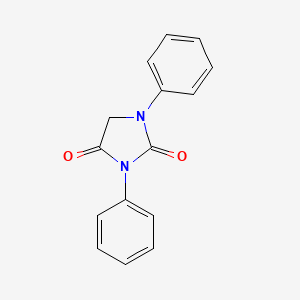
1,3-Diphenylimidazolidine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-diphenylimidazolidine-2,4-dione involves several methods. One notable approach is the copper-catalyzed click reaction using water-soluble ligands. Researchers have successfully synthesized novel hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione. The click reaction between 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and aryl azides or sodium azide in water produces new 1,2,3-triazoles linked to 5,5-diphenylimidazolidine-2,4-dione. The use of ligands enhances reactions and reduces the need for toxic copper salts .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
1,3-Diphenylimidazolidine-2,4-dione derivatives have shown promising applications in antitumor activity. A study by Alanazi et al. (2013) synthesized and evaluated the antitumor activity of various derivatives, finding selective activity against renal cancer cell lines, melanoma, and breast cancer cell lines. The research suggests that these compounds can be a useful template for developing potent antitumor agents (Alanazi et al., 2013).
CNS and Analgesic Properties
Compounds derived from this compound have been investigated for their effects on the central nervous system (CNS) and as potential analgesics. A study by Zejc et al. (1989) found that these derivatives exhibited analgesic activity, with some compounds showing inhibitory activity against the CNS, anxiety-relieving, anticonvulsant, and antidepressive effects (Zejc et al., 1989).
Antibacterial Applications
Research by Keivanloo et al. (2020) on hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This study highlights the potential of these compounds in combating bacterial infections (Keivanloo et al., 2020).
Corrosion Inhibition
The derivative 3-methyl-5,5′-diphenylimidazolidine-2,4-dione has been studied as a corrosion inhibitor for mild steel in acidic solutions. Elbarki et al. (2020) found that it exhibited significant inhibition efficiency, suggesting its usefulness in industrial applications for protecting metal surfaces (Elbarki et al., 2020).
Quantum Mechanical and Molecular Docking Studies
The compound has been subject to quantum mechanical and molecular docking studies to understand its structural and electronic properties. A study by Sevvanthi et al. (2017) focused on the vibrational, electronic, and reactivity properties of 5,5-diphenylimidazolidine-2,4-dione, which can be essential in developing its pharmaceutical applications (Sevvanthi et al., 2017).
Eigenschaften
IUPAC Name |
1,3-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNYVWWWWXIGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347290 | |
| Record name | 1,3-diphenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3157-03-7 | |
| Record name | 1,3-diphenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3259186.png)
![2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester](/img/structure/B3259206.png)
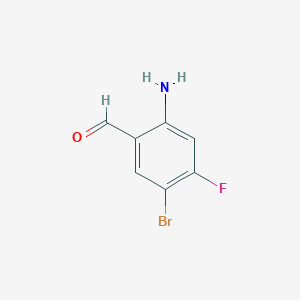

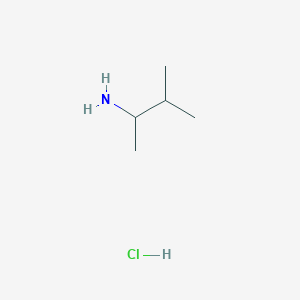

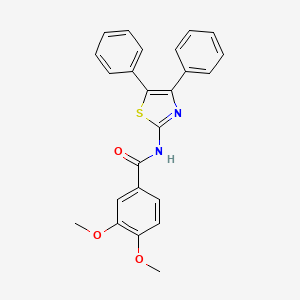
![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B3259240.png)
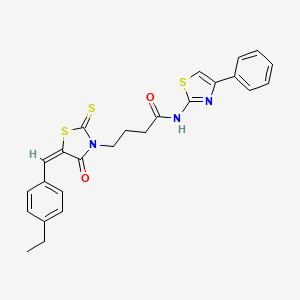
![[(4-Chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B3259248.png)
